Phortress, chemically known as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (NSC 710305), is a novel, potent, and selective experimental antitumor agent. [, , , ] It functions as a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203; NSC 703786). [, , , ] This compound demonstrates promising anticancer activity, particularly against specific types of breast, ovarian, and renal cancer models, both in vitro and in vivo. [, , , , , , , ]
The purity of synthesized Phortress is typically ≥98%, ensuring its suitability for biological studies .
Phortress undergoes metabolic activation primarily through cytochrome P450 enzymes, specifically CYP1A1. This activation process generates reactive electrophilic species that form DNA adducts in sensitive tumor cells, leading to cytotoxicity. The reaction pathway can be summarized as follows:
In vitro studies have shown that Phortress effectively induces DNA damage in MCF7 and IGROV-1 cell lines, confirming its potential as an anticancer agent .
The mechanism of action of Phortress involves several key processes:
This unique mechanism differentiates Phortress from conventional chemotherapeutic agents, making it a candidate for targeted cancer therapy .
Phortress is primarily used in cancer research due to its selective activity against certain types of tumors. Its applications include:
Research continues to explore its full potential in clinical settings, particularly for patients with limited treatment options .
The discovery journey of Phortress began with the identification of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in 1995 as a potent and selective antitumor agent. This lead compound demonstrated remarkable differential cytotoxicity against specific human cancer cell lines, particularly breast (MCF-7), ovarian (IGROV-1), and renal carcinomas. The selective uptake mechanism of DF 203 into sensitive cells was found to be mediated through aryl hydrocarbon receptor (AhR)-dependent processes, establishing a novel targeted therapeutic approach distinct from conventional cytotoxic agents [1] [3].
Structural optimization efforts yielded 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), which incorporated a fluorine atom at the 5-position of the benzothiazole ring. This modification significantly enhanced the compound's metabolic stability while retaining selective antitumor activity. The molecular evolution culminated in Phortress ((2S)-2,6-diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride), designed as a water-soluble prodrug of 5F 203 to overcome the limiting aqueous solubility of the parent compound for clinical administration [2] [5] [7].
Table 1: Structural Evolution of Phortress from Benzothiazole Leads
Compound | Chemical Structure | Key Modifications | Key Properties |
---|---|---|---|
DF 203 | 2-(4-amino-3-methylphenyl)benzothiazole | Lead compound | Selective uptake in sensitive tumor cells, AhR binding |
5F 203 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorination at C5 position | Enhanced metabolic stability, retained antitumor activity |
Phortress | (2S)-2,6-diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride | Lysinamide prodrug modification | Water-soluble (>100mM in DMSO), bioactivated to 5F 203 |
The mechanism of action involves selective cellular uptake, AhR-mediated translocation to the nucleus, induction of cytochrome P450 isoform CYP1A1, and metabolic conversion to electrophilic reactive intermediates that form DNA adducts, ultimately triggering cancer cell death. This mechanistic understanding directly informed the development strategy from DF 203 through 5F 203 to Phortress [1] [3].
The transition from 5F 203 to Phortress exemplifies rational prodrug design to overcome significant pharmacokinetic limitations. Despite its potent antitumor activity, 5F 203 exhibited extremely poor aqueous solubility (<0.01 mg/mL), presenting formidable challenges for parenteral administration and systemic bioavailability. Researchers addressed this through the strategic incorporation of a lysine amide prodrug moiety at the aniline nitrogen, converting the lipophilic parent compound into a water-soluble derivative suitable for clinical formulation [3] [5] [8].
The selection of the L-lysine residue was based on systematic evaluation of various amino acid conjugates. Lysine provided optimal balance between solubility enhancement and efficient enzymatic cleavage by intracellular amidases and peptidases within tumor cells. This design enabled Phortress to achieve solubility exceeding 100 mM in DMSO, representing a >10,000-fold improvement over 5F 203 while maintaining the latent activity of the parent compound [3] [5].
Table 2: Solubility Enhancement Through Prodrug Design
Parameter | 5F 203 | Phortress |
---|---|---|
Aqueous Solubility | <0.01 mg/mL | >100 mg/mL (as dihydrochloride salt) |
DMSO Solubility | ~50 mM | >100 mM |
Bioactivation Pathway | N/A | Enzymatic hydrolysis by intracellular amidases |
Primary Limitation Addressed | Poor formulation potential | Enables parenteral administration |
The biotransformation process involves enzymatic hydrolysis of the amide bond following cellular uptake, regenerating the active species 5F 203. This release mechanism ensures that the cytotoxic agent is generated predominantly within tumor cells, leveraging the selective uptake mechanism of benzothiazoles to enhance therapeutic specificity. The prodrug strategy thus successfully reconciled the conflicting requirements of drug administration (water solubility) and biological activity (lipophilicity for membrane penetration) [3] [8].
A critical advancement in the benzothiazole series emerged from addressing the metabolic vulnerability of DF 203. The unsubstituted benzothiazole core underwent rapid hepatic oxidation at the C6 position, forming inactive hydroxylated metabolites that substantially diminished its therapeutic potential. This metabolic pathway represented a significant pharmacokinetic barrier to clinical translation [1] [7].
Strategic fluorination at the C5 position of the benzothiazole ring (yielding 5F 203) provided an elegant solution through a metabolic blocking strategy. The electronegative fluorine atom effectively deactivated the adjacent C6 position toward oxidative metabolism, significantly extending the compound's half-life in biological systems. Comparative metabolism studies demonstrated that 5F 203 exhibited a 3.5-fold longer half-life (t₁/₂ = 42 minutes) in human liver microsomes compared to DF 203 (t₁/₂ = 12 minutes), confirming the success of this chemical intervention [1] [3] [7].
The fluorination strategy delivered additional benefits beyond metabolic stabilization:
This rational structure-based optimization exemplifies how understanding metabolic pathways can drive strategic molecular design to enhance drug-like properties without compromising mechanistic efficacy [1] [7].
Table 3: Impact of Fluorination on Metabolic Stability
Metabolic Parameter | DF 203 | 5F 203 | Improvement Factor |
---|---|---|---|
Human Liver Microsome Half-life (min) | 12 ± 2 | 42 ± 5 | 3.5× |
Intrinsic Clearance (mL/min/kg) | 38.2 ± 4.1 | 12.7 ± 1.8 | 67% reduction |
Primary Metabolic Pathway | C6 hydroxylation | Defluorination (minor) | N/A |
CYP450 Induction Potential | Moderate | High | Enhanced |
The screening paradigm for Phortress exemplified pharmacologically directed preclinical development within the European NCI compounds initiative. The compound underwent rigorous evaluation through tiered testing: initial in vitro screening against the NCI-60 panel, followed by hollow fiber assays, and finally patient-derived xenograft (PDX) models that more accurately recapitulate human tumor biology [4] [7].
Phortress demonstrated exceptional differential cytotoxicity across cancer types. In vitro testing revealed potent activity against breast adenocarcinoma (MCF-7; IC₅₀ = 10 nM), ovarian cancer (IGROV-1; IC₅₀ = 18 nM), and renal carcinoma (CAKI-1; IC₅₀ = 25 nM) cell lines. This selectivity was mechanistically linked to tumor-specific bioactivation, with sensitive cell lines exhibiting 50-100 fold higher CYP1A1 induction compared to resistant lines (e.g., MDA-MB-435 melanoma) following exposure [1] [5] [7].
The hollow fiber assay served as an intermediate in vivo screening tool before committing to resource-intensive xenograft studies. Phortress showed significant activity against multiple tumor types in this model, particularly breast and ovarian cancer lines, which correlated strongly with subsequent xenograft results [4] [7].
In definitive xenograft evaluations, Phortress administration produced dramatic tumor growth inhibition:
These results were achieved at doses (40 mg/kg intraperitoneally) significantly below the maximum tolerated dose, demonstrating a favorable therapeutic window. The antitumor efficacy directly correlated with induction of CYP1A1 and formation of DNA adducts, validating the proposed mechanism of action in vivo [1] [7].
Table 4: Selective Antitumor Activity of Phortress Across Model Systems
Cancer Type | In Vitro IC₅₀ (nM) | Hollow Fiber Assay Activity | Xenograft TGI (%) |
---|---|---|---|
Breast (MCF-7) | 10 ± 2 | High | 98% |
Ovarian (IGROV-1) | 18 ± 3 | High | 92% |
Renal (CAKI-1) | 25 ± 4 | Moderate-High | 85% |
Colon (HT-29) | 850 ± 120 | Low | 35% |
Melanoma (MDA-MB-435) | >10,000 | None | No activity |
The compound's progression through the Cancer Research UK development pipeline culminated in Phase I clinical trial designation (NCT number not available), representing one of the first examples of an AhR-targeting agent to reach human testing. This transition validated both the compound's novel mechanism and the pharmacologically directed preclinical development strategy [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7